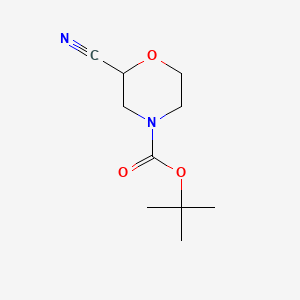

(S)-N-Boc-2-cyanomorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-cyanomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZBGWUQUIKDNN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657762 | |

| Record name | tert-Butyl (2S)-2-cyanomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257856-31-7 | |

| Record name | tert-Butyl (2S)-2-cyanomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-N-Boc-2-cyanomorpholine molecular weight and formula

An In-depth Technical Guide on (S)-N-Boc-2-cyanomorpholine

This technical guide provides comprehensive information on the chemical properties, synthesis, and a representative experimental workflow for this compound, a valuable building block for researchers and professionals in drug development and organic synthesis.

Core Molecular Data

This compound, also known by its IUPAC name tert-butyl (S)-2-cyanomorpholine-4-carboxylate, is a heterocyclic compound incorporating a morpholine ring, a nitrile group, and a tert-butyloxycarbonyl (Boc) protecting group.[1] This structure makes it a useful intermediate in the synthesis of more complex molecules.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 212.25 g/mol | [1][2] |

| CAS Number | 1257856-31-7 | [1] |

| Purity | Typically ≥95% | [1] |

| IUPAC Name | tert-butyl (S)-2-cyanomorpholine-4-carboxylate | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound typically involves the protection of the secondary amine of the morpholine ring with a tert-butyloxycarbonyl (Boc) group. This is a common strategy in organic synthesis to prevent the amine from participating in undesired side reactions.

Representative Experimental Protocol: Boc Protection of (S)-2-Cyanomorpholine

This protocol describes a general procedure for the N-Boc protection of an amine, adapted for the synthesis of this compound.

Materials:

-

(S)-2-Cyanomorpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dry acetonitrile (MeCN)

-

Yttria-Zirconia based Lewis acid catalyst (or other suitable base/catalyst)

-

Petroleum ether

-

Ethyl acetate

-

10% Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-2-cyanomorpholine (2 mmol) in dry acetonitrile (2.5 mL). Add a catalytic amount (e.g., 20% by weight) of a suitable catalyst, such as a yttria-zirconia based Lewis acid.

-

Addition of Boc Anhydride: While stirring the solution at room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O, 2 mmol) in dry acetonitrile (1.5 mL) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, filter off the catalyst and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings and wash sequentially with 10% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on neutral alumina using a mixture of petroleum ether and ethyl acetate (e.g., 97:3) as the eluent to afford pure this compound.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound as detailed in the experimental protocol.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to (S)-N-Boc-2-cyanomorpholine

This technical guide provides a comprehensive overview of the structure, stereochemistry, and plausible synthetic route for (S)-N-Boc-2-cyanomorpholine, a valuable building block for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

This compound, systematically named tert-butyl (S)-2-cyanomorpholine-4-carboxylate, is a heterocyclic compound featuring a morpholine ring. The nitrogen atom of the morpholine is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. A cyano (-C≡N) group is attached to the second position of the morpholine ring.

The stereochemistry at the C2 position is designated as (S), which is crucial for its application in the synthesis of chiral molecules and pharmacologically active compounds. The absolute configuration is denoted by the "(S)" prefix and is represented in the chemical structure below.

Chemical Structure:

Key Structural Features:

-

Morpholine Core: A six-membered heterocyclic ring containing both oxygen and nitrogen atoms.

-

Boc Protecting Group: The tert-butyloxycarbonyl group on the nitrogen atom enhances stability and allows for controlled reactivity in multi-step syntheses.

-

Chiral Center: The carbon at the 2-position, bonded to the cyano group, is a stereocenter with an (S)-configuration.

-

Cyano Group: A versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, or amides.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and calculated properties.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (S)-2-cyanomorpholine-4-carboxylate | |

| CAS Number | 1257856-31-7 | |

| Molecular Formula | C₁₀H₁₆N₂O₃ | |

| Molecular Weight | 212.25 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1CCO--INVALID-LINK--C1 | |

| Purity | Typically ≥95% |

Synthesis

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from (S)-N-Boc-2-hydroxymethylmorpholine to this compound.

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

The following is a representative, general protocol for the synthesis of this compound from (S)-N-Boc-2-hydroxymethylmorpholine. This protocol is based on standard organic synthesis methodologies and should be adapted and optimized as necessary.

Step 1: Tosylation of (S)-N-Boc-2-hydroxymethylmorpholine

-

To a solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq.).

-

Slowly add p-toluenesulfonyl chloride (p-TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-N-Boc-2-(tosyloxymethyl)morpholine, which can be used in the next step without further purification.

Step 2: Cyanation of (S)-N-Boc-2-(tosyloxymethyl)morpholine

-

Dissolve the crude (S)-N-Boc-2-(tosyloxymethyl)morpholine (1.0 eq.) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.5 eq.) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Mandatory Visualization

The logical relationship for the proposed two-step synthesis of this compound is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Technical Guide: Solubility Profile of (S)-N-Boc-2-cyanomorpholine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-N-Boc-2-cyanomorpholine, also known as tert-butyl (S)-2-cyanomorpholine-4-carboxylate[1], is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, understanding its physicochemical properties is fundamental to formulation, delivery, and bioavailability. Solubility is a critical parameter that influences a compound's behavior in both in vitro assays and in vivo environments. Low aqueous solubility can lead to challenges in absorption and formulation, while solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening.[2][3]

This technical guide provides an overview of the solubility of this compound in various organic solvents. It includes a standardized experimental protocol for determining thermodynamic solubility and a discussion of the key factors influencing this property.

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. The following table represents an illustrative solubility profile based on general principles of organic chemistry for a molecule of its structure. These values should be considered hypothetical and are intended to serve as a template for experimental determination.

| Solvent | Chemical Class | Polarity Index (approx.) | Illustrative Solubility (g/L) at 25°C |

| Dichloromethane (DCM) | Chlorinated | 3.1 | > 200 |

| Chloroform | Chlorinated | 4.1 | > 200 |

| Tetrahydrofuran (THF) | Ether | 4.0 | > 150 |

| Ethyl Acetate (EtOAc) | Ester | 4.4 | > 150 |

| Acetone | Ketone | 5.1 | > 150 |

| Acetonitrile (ACN) | Nitrile | 5.8 | ~ 100 |

| Isopropanol (IPA) | Alcohol | 3.9 | ~ 50 |

| Ethanol (EtOH) | Alcohol | 4.3 | ~ 40 |

| Methanol (MeOH) | Alcohol | 5.1 | ~ 30 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | > 200 |

| n-Heptane | Alkane | 0.1 | < 1 |

| Water | Protic | 10.2 | < 0.1 |

Note: The data in this table is for illustrative purposes only and must be confirmed via empirical testing.

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[4] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the solid material.

3.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or MS)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure equilibrium is reached with an undissolved phase present.[5]

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 48 hours.[4][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifugation may be necessary.[4]

-

Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid artificially high results.

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the precise concentration.

-

A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[6]

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Visualized Workflows and Relationships

Diagrams created with Graphviz provide a clear visual representation of experimental processes and the factors influencing solubility.

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Caption: Interrelationship of factors governing the solubility of a solid compound.

Conclusion

The solubility of this compound is a key parameter for its application in drug discovery and development. While specific quantitative data is sparse, established methodologies such as the shake-flask protocol allow for its reliable determination. Understanding the interplay between the compound's intrinsic properties and the characteristics of the solvent system is essential for predicting and manipulating its solubility. The protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers to conduct empirical solubility studies.

References

- 1. (S)-N-Boc-2-cyano-morpholine 95% | CAS: 1257856-31-7 | AChemBlock [achemblock.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. bioassaysys.com [bioassaysys.com]

Spectroscopic Data and Analysis of (S)-N-Boc-2-cyanomorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-N-Boc-2-cyanomorpholine, a key chiral building block in medicinal chemistry. The information presented herein is essential for the characterization and quality control of this compound in research and drug development settings.

Molecular Structure and Properties

This compound, with the IUPAC name tert-butyl (S)-2-cyanomorpholine-4-carboxylate, is a derivative of morpholine featuring a tert-butyloxycarbonyl (Boc) protecting group and a nitrile functional group.[1] Its molecular formula is C₁₀H₁₆N₂O₃, and it has a molecular weight of approximately 212.25 g/mol .[1][]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz (representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 4.9 | m | 1H | H-2 |

| ~3.9 - 4.1 | m | 2H | H-3 (axial/eq) |

| ~3.6 - 3.8 | m | 2H | H-5 (axial/eq) |

| ~3.2 - 3.4 | m | 2H | H-6 (axial/eq) |

| 1.48 | s | 9H | -C(CH₃)₃ (Boc) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz (representative)

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O (Boc) |

| ~117 | -C≡N (Nitrile) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~68 | C-5 |

| ~66 | C-3 |

| ~50 | C-2 |

| ~45 | C-6 |

| 28.4 | -C(CH₃)₃ (Boc) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (alkane) |

| ~2245 | Medium | -C≡N stretch (nitrile) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1420 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (carbamate) |

| ~1120 | Strong | C-O-C stretch (ether) |

MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Ion Species |

| 213.1234 | [M+H]⁺ |

| 235.1053 | [M+Na]⁺ |

| 157.0815 | [M-C₄H₈+H]⁺ (loss of isobutylene) |

| 113.0917 | [M-Boc+H]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry potassium bromide and press into a thin pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and major fragment ions. Compare the experimentally determined accurate mass to the calculated theoretical mass to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Physical Properties of tert-Butyl (S)-2-Cyanomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl (S)-2-cyanomorpholine-4-carboxylate. This compound serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of complex molecules with potential therapeutic applications.[1] This document outlines its key physical data, experimental protocols for characterization, and a representative synthetic workflow.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of tert-butyl (S)-2-cyanomorpholine-4-carboxylate and its related structures. Data for the specific (S)-enantiomer is limited in publicly available literature; therefore, data for the racemic or non-specified mixture is included for reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₃ | [2] |

| Molecular Weight | 212.25 g/mol | Calculated |

| Monoisotopic Mass | 212.11609 Da | [2] |

| Appearance | White solid (Predicted) | General observation for similar compounds |

| Melting Point | Not available | Not found in search results |

| Boiling Point | Not available | Not found in search results |

| Solubility | Soluble in organic solvents such as DCM and THF; insoluble in water.[3] | [3] |

| Predicted XlogP | 0.6 | [2] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 70700471 |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 70700471 |

| Rotatable Bond Count | 2 | PubChem CID: 145680974 |

Experimental Protocols

The characterization of tert-butyl (S)-2-cyanomorpholine-4-carboxylate involves standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: The proton spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the morpholine ring protons (multiplets in the 3-4 ppm region), and the proton adjacent to the cyano group.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically used.

-

Analysis: The carbon spectrum will confirm the presence of the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the morpholine ring, and the cyano carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Analysis: Key vibrational bands to look for include:

-

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbamate.[4]

-

A peak in the range of 2240-2260 cm⁻¹ for the C≡N (cyano) group stretch.

-

C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

-

C-O stretching bands for the morpholine ether linkage and the carbamate.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass spectrum will show the molecular ion peak [M+H]⁺ at m/z 213.12337 or other adducts such as [M+Na]⁺ at m/z 235.10531.[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the (S)-isomer, chiral HPLC is required.

-

Method: A chiral stationary phase (e.g., a polysaccharide-based column) is used with a suitable mobile phase (typically a mixture of hexane and an alcohol like isopropanol).

-

Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification.

Synthetic Workflow and Logical Relationships

The synthesis of tert-butyl (S)-2-cyanomorpholine-4-carboxylate typically involves a multi-step process starting from a chiral precursor to establish the desired stereochemistry. The following diagram illustrates a general synthetic pathway.

Caption: General synthetic workflow for tert-butyl (S)-2-cyanomorpholine-4-carboxylate.

This workflow highlights the key transformations required to obtain the target molecule. The initial cyclization reaction establishes the morpholine ring with the correct stereochemistry.[3] Subsequent functional group manipulations introduce the cyano group, followed by the protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group to yield the final product.[3] The Boc group is a common protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.[1]

References

- 1. Buy Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | 259180-69-3 [smolecule.com]

- 2. PubChemLite - Tert-butyl 2-cyanomorpholine-4-carboxylate (C10H16N2O3) [pubchemlite.lcsb.uni.lu]

- 3. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate () for sale [vulcanchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

(S)-N-Boc-2-cyanomorpholine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of (S)-N-Boc-2-cyanomorpholine, a chiral building block of increasing interest to researchers, scientists, and drug development professionals. This document details its commercial availability, physicochemical properties, and potential applications, supported by synthesized data from various suppliers and relevant scientific literature.

Commercial Availability and Physicochemical Properties

This compound, identified by CAS number 1257856-31-7, is commercially available from several fine chemical suppliers. The compound, with the molecular formula C₁₀H₁₆N₂O₃ and a molecular weight of approximately 212.25 g/mol , is typically offered at purities ranging from 95% to 97%. Key suppliers include BOC Sciences, AChemBlock, and ChemUniverse. Pricing and availability can be obtained directly from these vendors.

A summary of the key quantitative data for commercially available this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1257856-31-7 | |

| Molecular Formula | C₁₀H₁₆N₂O₃ | |

| Molecular Weight | 212.25 g/mol | |

| Purity | 95% - 97% | |

| IUPAC Name | tert-butyl (S)-2-cyanomorpholine-4-carboxylate | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCO--INVALID-LINK--C#N |

Synthetic Strategies

General Experimental Workflow for Chiral Morpholine Synthesis

The synthesis of chiral morpholines often involves the cyclization of an appropriate amino alcohol precursor. A generalized workflow for obtaining a chiral N-protected morpholine core is depicted below. The specific reagents and conditions would need to be optimized for the introduction of the cyano group at the C2 position.

Caption: Generalized workflow for the synthesis of this compound.

Analogous Experimental Protocol: N-Boc Protection of an Amine

The following is a general procedure for the N-Boc protection of an amine, a crucial step in the synthesis of the target molecule. This protocol is adapted from standard organic synthesis procedures.

Materials:

-

Amine substrate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or other suitable base (1.2 eq)

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Add the di-tert-butyl dicarbonate to the reaction mixture portion-wise.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected amine.

Applications in Drug Discovery and Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability. The introduction of a chiral center and a cyano group in this compound offers medicinal chemists a versatile building block for creating novel chemical entities with potentially improved biological activity and selectivity.

While specific signaling pathways directly modulated by this compound have not been explicitly detailed in the public domain, its structural motifs suggest potential applications in several therapeutic areas. The cyanomorpholine moiety can act as a key pharmacophore or be further elaborated to interact with various biological targets.

Logical Workflow in a Drug Discovery Cascade

The use of a chiral building block like this compound would typically fall within the lead optimization phase of a drug discovery program. The following diagram illustrates a logical workflow where such a compound would be utilized.

Caption: Logical workflow for the use of a chiral building block in drug discovery.

Conclusion

This compound is a commercially available chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed, publicly available experimental protocols for its synthesis and specific biological applications are currently limited, its structural features suggest it is a valuable tool for the development of novel therapeutics. Further research into the applications of this compound is warranted and is anticipated to grow as it becomes more widely utilized by the scientific community.

Unlocking the Therapeutic Potential of Cyanomorpholine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous clinically approved drugs.[1][2][3] The introduction of a cyano (-C≡N) group to this privileged structure offers a compelling avenue for the development of novel therapeutics with enhanced potency and target specificity. This technical guide explores the promising research areas for cyanomorpholine derivatives, focusing on their potential as anticancer, neuroprotective, and antiviral agents. We provide a comprehensive overview of relevant signaling pathways, detailed experimental protocols for their evaluation, and a summary of quantitative data from analogous compounds to guide future research and development in this exciting field.

Introduction: The Rationale for Cyanomorpholine Derivatives

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a versatile building block in drug design.[2][3] Its presence often improves pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][3] The cyano group, a small, electron-withdrawing substituent, can significantly influence a molecule's biological activity through various mechanisms. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and modulate the electronic properties of the entire molecule, often leading to increased binding affinity and potency.[4] The combination of the morpholine scaffold with the unique properties of the cyano group presents a powerful strategy for the design of novel drug candidates.

Potential Therapeutic Areas and Key Molecular Targets

Based on the extensive research into morpholine derivatives and cyano-substituted heterocyclic compounds, several key therapeutic areas emerge as high-priority for the investigation of cyanomorpholine derivatives.

Oncology

The anticancer potential of morpholine-containing compounds is well-documented.[1][5][6] The introduction of a cyano group could further enhance their efficacy by targeting critical cancer-related signaling pathways.

2.1.1. PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Several morpholine-containing molecules are potent inhibitors of this pathway.[7][9][10] The morpholine oxygen often forms a key hydrogen bond in the hinge region of the kinase domain.[7] A strategically placed cyano group could provide additional interactions within the active site, potentially increasing inhibitory potency.

2.1.2. EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers and plays a critical role in tumorigenesis.[3][11] Several EZH2 inhibitors feature a morpholine moiety.[11] The development of cyanomorpholine derivatives as EZH2 inhibitors could lead to novel epigenetic therapies.

2.1.3. Tubulin Polymerization Inhibition

Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[12] Some compounds with morpholine scaffolds have been shown to inhibit tubulin polymerization.[2][13] The introduction of a cyano group could enhance the binding of these derivatives to the colchicine binding site on tubulin, leading to mitotic arrest and apoptosis.[13]

Neurodegenerative Diseases

The morpholine scaffold is considered a valuable component for the development of drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties that can facilitate blood-brain barrier penetration.[14][15] Cyanomorpholine derivatives could be explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Potential mechanisms include the inhibition of cholinesterases and monoamine oxidases, as well as antioxidant effects.[14][15]

Viral Infections

Quinoline derivatives, which share some structural similarities with functionalized morpholines, have shown promising antiviral activity against various viruses, including the Dengue virus.[16][17] This suggests that cyanomorpholine derivatives could also be investigated as potential antiviral agents.

Quantitative Data Summary

While specific data for "cyanomorpholine" derivatives are limited, the following table summarizes the in vitro activity of analogous morpholine and cyano-containing heterocyclic compounds against various cancer cell lines. This data can serve as a benchmark for future studies on cyanomorpholine derivatives.

| Compound Class | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Morpholine-substituted quinazoline | Cytotoxicity (MTT) | A549 (Lung) | 10.38 ± 0.27 | [5] |

| Morpholine-substituted quinazoline | Cytotoxicity (MTT) | MCF-7 (Breast) | 6.44 ± 0.29 | [5] |

| Morpholine-substituted quinazoline | Cytotoxicity (MTT) | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [5] |

| Pyrimidine-morpholine hybrid | Cytotoxicity (MTT) | SW480 (Colorectal) | 5.10 ± 2.12 | [18] |

| Pyrimidine-morpholine hybrid | Cytotoxicity (MTT) | MCF-7 (Breast) | 19.60 ± 1.13 | [18] |

| Benzomorpholine derivative (EZH2 inhibitor) | Cytotoxicity | A549 (Lung) | 1.1 | [11] |

| Benzomorpholine derivative (EZH2 inhibitor) | Cytotoxicity | NCI-H1975 (Lung) | 1.1 | [11] |

| Cyano-substituted quinoline | Antiproliferative | Various | Not specified | [4] |

| Thiazolidinone (Tubulin inhibitor) | Tubulin Polymerization | - | 1.6 | [2] |

| Chalcone (Tubulin inhibitor) | Tubulin Polymerization | - | 2.2 - 6.8 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of novel cyanomorpholine derivatives.

Synthesis of Cyanomorpholine Derivatives

A general synthetic workflow for producing cyanomorpholine derivatives can be conceptualized as follows. The specific reaction conditions would need to be optimized for each target molecule.

General Procedure for N-Arylation of Morpholine: A mixture of a substituted aryl halide (1.0 eq), morpholine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous solvent (e.g., toluene or dioxane) is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Introduction of the Cyano Group: The cyano group can be introduced at various stages of the synthesis, depending on the overall strategy. For example, if starting with an amino-substituted aryl-morpholine, a Sandmeyer reaction can be employed. Alternatively, a cyano group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide) with a cyanide salt (e.g., NaCN or KCN).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Cyanomorpholine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the cyanomorpholine derivatives in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Cyanomorpholine derivatives

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the compounds for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway (e.g., Akt, mTOR).

Materials:

-

Cancer cell lines

-

Cyanomorpholine derivatives

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the cyanomorpholine derivatives for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Future Directions and Conclusion

The exploration of cyanomorpholine derivatives represents a promising frontier in drug discovery. The combination of the well-established morpholine scaffold with the unique electronic and steric properties of the cyano group offers the potential for developing novel therapeutics with enhanced potency and selectivity. The primary research areas of oncology, neurodegenerative diseases, and virology provide a solid foundation for initial investigations.

Future research should focus on the rational design and synthesis of a library of cyanomorpholine derivatives with diverse substitution patterns. Systematic structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for potent and selective activity against the identified molecular targets. Further in-depth mechanistic studies, including target engagement and in vivo efficacy studies in relevant animal models, will be necessary to validate the therapeutic potential of the most promising candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-N-Boc-2-cyanomorpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (S)-N-Boc-2-cyanomorpholine, a chiral heterocyclic compound of potential interest in medicinal chemistry and drug discovery. The synthetic route is a two-step process commencing with the oxidation of commercially available (S)-N-Boc-2-hydroxymethylmorpholine, followed by cyanation of the resulting aldehyde. The methodologies described are designed to be robust and reproducible in a standard laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the oxidation of the starting alcohol to an aldehyde, which is then converted to the target cyanohydrin.

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis protocol.

| Step | Reactant | Reagent(s) | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | (S)-N-Boc-2-hydroxymethylmorpholine | Dess-Martin Periodinane | (S)-N-Boc-2-formylmorpholine | 215.25 | 85-95 | >95 (crude) |

| 2 | (S)-N-Boc-2-formylmorpholine | Trimethylsilyl cyanide (TMSCN), Tetrabutylammonium fluoride (TBAF) | This compound | 226.27 | 80-90 | >98 (after chromatography) |

Experimental Protocols

Materials and Equipment:

-

(S)-N-Boc-2-hydroxymethylmorpholine (commercially available)[1][2][3][4]

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Trimethylsilyl cyanide (TMSCN)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Dess-Martin periodinane is a potentially explosive reagent and should be handled with care.[5][7]

-

Trimethylsilyl cyanide is highly toxic and liberates hydrogen cyanide upon contact with moisture. Handle with extreme caution.

Step 1: Synthesis of (S)-N-Boc-2-formylmorpholine (Oxidation)

This procedure utilizes the Dess-Martin periodinane (DMP) for the mild oxidation of the primary alcohol to the corresponding aldehyde. DMP is known for its high chemoselectivity and tolerance of sensitive functional groups, such as the Boc-protecting group, and for minimizing epimerization of the adjacent chiral center.[5][6]

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution. Stir vigorously for 20-30 minutes until the solid dissolves and the two layers are clear.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude (S)-N-Boc-2-formylmorpholine as a pale yellow oil. This crude product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound (Cyanation)

This step involves the addition of a cyanide source to the aldehyde to form the cyanohydrin. The use of trimethylsilyl cyanide with a catalytic amount of a fluoride source provides a mild and efficient method for this transformation.

Procedure:

-

Transfer the crude (S)-N-Boc-2-formylmorpholine (1.0 eq) to a dry round-bottom flask under an inert atmosphere.

-

Dissolve the aldehyde in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Cool the solution to 0 °C.

-

Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise via syringe.

-

Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq of a 1 M solution in THF) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or white solid.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis if required.

References

- 1. tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate;(S)-N-Boc-2-Hydroxymethylmorpholine;(2S)-2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester;(S)-tert-butyl 2-(hydroxymethyl)morphol, CasNo.135065-76-8 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 2. cenmed.com [cenmed.com]

- 3. lookchem.com [lookchem.com]

- 4. (S)-4-Boc-2-Hydroxymethyl-morpholine [oakwoodchemical.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for the Synthesis of N-Boc Protected Morpholines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is a crucial step in the multi-step synthesis of complex pharmaceutical agents. This protecting group allows for the selective modification of other parts of the molecule while the morpholine nitrogen's reactivity is masked. These application notes provide detailed, step-by-step protocols for the synthesis of N-Boc protected morpholines, covering both classical and modern synthetic routes, as well as the standard procedure for Boc protection.

Synthetic Strategies Overview

The synthesis of N-Boc-morpholine can be broadly approached in two ways:

-

Two-step synthesis: First, the synthesis of the morpholine core, followed by the N-Boc protection.

-

Convergent synthesis: Employing N-Boc protected starting materials to construct the morpholine ring directly.

This document will detail two primary methods for the synthesis of the morpholine ring, followed by a standardized protocol for the N-Boc protection step. The methods for morpholine synthesis are:

-

Method A: Dehydration of Diethanolamine: A classical, cost-effective method suitable for large-scale synthesis of the parent morpholine.

-

Method B: Cyclization of 1,2-Amino Alcohols with Ethylene Sulfate: A modern, greener, and high-yielding approach that also allows for the synthesis of substituted morpholines.

Data Presentation: Comparison of Morpholine Synthesis Routes

| Parameter | Method A: Dehydration of Diethanolamine | Method B: Cyclization of 1,2-Amino Alcohols |

| Starting Materials | Diethanolamine, Strong Acid (e.g., HCl, H₂SO₄) | 1,2-Amino Alcohol, Ethylene Sulfate, Base (tBuOK) |

| Key Reagents | Concentrated HCl or H₂SO₄/Oleum | Ethylene Sulfate, Potassium tert-butoxide |

| Reaction Conditions | High Temperature (200-210 °C)[1] | Mild Conditions (40-60 °C)[2] |

| Reported Yield | 35-50% (Lab-scale, HCl)[1][3], up to 95% (Industrial, Oleum)[3][4] | High (>80% for many examples)[2] |

| Advantages | Well-established, inexpensive starting materials | High yields, mild conditions, environmentally friendlier, suitable for substituted derivatives[2][5][6] |

| Disadvantages | Harsh reaction conditions, corrosive reagents, significant waste generation | Ethylene sulfate is a specialized reagent |

Experimental Protocols

Method A: Synthesis of Morpholine via Dehydration of Diethanolamine

This protocol is based on the acid-catalyzed cyclization of diethanolamine.[1]

Materials:

-

Diethanolamine (62.5 g)

-

Concentrated Hydrochloric Acid (~50-60 mL)

-

Calcium Oxide (50 g)

-

Potassium Hydroxide (20 g)

-

Sodium metal (~1 g)

-

500 mL three-neck round-bottom flask

-

Thermocouple and condenser

-

Heating mantle or oil bath

-

Distillation apparatus

Procedure:

-

Acidification: In a 500 mL three-neck round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine. While cooling and stirring, slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.

-

Cyclization: Heat the diethanolamine hydrochloride solution to drive off the water. Once the internal temperature reaches 200-210 °C, maintain this temperature for 15 hours.[1]

-

Work-up: After 15 hours, allow the mixture to cool to 160 °C and pour it into a heat-resistant dish.

-

Free-basing: Scrape the resulting morpholine hydrochloride paste and mix it thoroughly with 50 g of calcium oxide.

-

Distillation: Transfer the paste to a round-bottom flask and perform a distillation to recover the crude morpholine.

-

Drying: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes. Decant the morpholine.

-

Purification: For further purification, reflux the morpholine over a small amount of sodium metal (~1 g) for one hour, then perform a fractional distillation, collecting the fraction boiling at 126-129 °C.[1] A yield of 35-50% can be expected.[1][3]

Protocol 2: N-Boc Protection of Morpholine

This is a general and robust procedure for the N-Boc protection of morpholine and other secondary amines.[7][8][9][10]

Materials:

-

Morpholine (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents)

-

Triethylamine (TEA, 1.1-3 equivalents)

-

Solvent (e.g., Methanol, Dichloromethane (DCM), or a mixture of THF/water)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Reaction Setup: Dissolve morpholine (1 equivalent) in the chosen solvent in a round-bottom flask. Add triethylamine (1.1-3 equivalents) and stir for 5 minutes at room temperature.[7][10]

-

Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) portion-wise to the stirred solution.[7][10]

-

Reaction: Allow the reaction to stir at 0 °C for at least 2 hours, then let it warm to room temperature and stir for an additional 4 hours or overnight.[8][10]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the solvent.

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected morpholine.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel. To prevent peak tailing of any unreacted morpholine, a small amount of triethylamine (0.5-1%) can be added to the eluent (e.g., a mixture of ethyl acetate and hexanes).[11]

Visualizations

Caption: Experimental workflow for the synthesis and purification of N-Boc morpholine.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. chemtips.wordpress.com [chemtips.wordpress.com]

- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: (S)-N-Boc-2-cyanomorpholine as a Versatile Building Block in Medicinal Chemistry for the Synthesis of PI3K Inhibitors

Audience: Researchers, scientists, and drug development professionals.

(S)-N-Boc-2-cyanomorpholine is a valuable chiral building block for the synthesis of complex bioactive molecules. Its morpholine scaffold is a privileged structure in medicinal chemistry, known to enhance the pharmacological properties of drug candidates, including metabolic stability and aqueous solubility. The presence of a protected amine and a versatile nitrile group in a stereochemically defined manner makes it an ideal starting material for the construction of diverse compound libraries for drug discovery.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent Phosphoinositide 3-kinase (PI3K) inhibitors, a class of targeted therapeutics with significant potential in oncology.

Transformation of this compound to a Key Amine Intermediate

The cyano group of this compound can be readily reduced to a primary amine, yielding (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate. This transformation is a critical first step, converting the nitrile into a nucleophilic amine ready for subsequent coupling reactions.

Experimental Protocol: Reduction of this compound

This protocol describes the catalytic hydrogenation of the nitrile group to a primary amine using Raney Nickel.

Materials:

-

This compound

-

Raney® Nickel (50% slurry in water)

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol, add Raney® Nickel (0.5 eq by weight of the slurry).

-

The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously at room temperature.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake should be washed with methanol and kept wet to prevent ignition of the pyrophoric catalyst.

-

The filtrate is concentrated under reduced pressure to yield (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, which can often be used in the next step without further purification.

Synthesis of Morpholinopyrimidine-Based PI3K Inhibitors

The resulting (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate can be utilized in the synthesis of potent PI3K inhibitors. The following protocol outlines a general strategy for the synthesis of a trisubstituted morpholinopyrimidine, a scaffold known for its PI3K inhibitory activity.[1][2]

Experimental Protocol: Synthesis of a Morpholinopyrimidine PI3K Inhibitor

Part A: Boc Deprotection

-

Dissolve (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS. Upon completion, the solvent and excess acid are removed under reduced pressure to yield the crude amine salt, which can be neutralized or used directly in the next step.

Part B: Nucleophilic Aromatic Substitution

-

To a solution of a di- or tri-chlorinated pyrimidine (e.g., 2,4,6-trichloropyrimidine) in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF), add the deprotected (S)-2-(aminomethyl)morpholine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

The reaction is stirred, typically at elevated temperatures, to facilitate the nucleophilic aromatic substitution. The progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Part C: Further Functionalization (e.g., Suzuki Coupling)

-

The resulting chloropyrimidine derivative can be further functionalized. For instance, a Suzuki coupling can be performed with a suitable boronic acid to introduce additional diversity.

-

The chloropyrimidine, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water).

-

The mixture is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

-

After workup and purification by column chromatography, the final trisubstituted morpholinopyrimidine PI3K inhibitor is obtained.

Biological Activity of Morpholinopyrimidine Derivatives

Derivatives synthesized using this approach have demonstrated potent inhibition of PI3Kα and downstream signaling pathways.

Quantitative Data: PI3K Inhibition

The following table summarizes the inhibitory activity of representative morpholinopyrimidine compounds against the PI3Kα isoform.[1][2]

| Compound | PI3Kα IC₅₀ (nM) |

| ZSTK474 (Reference) | 30 |

| Compound 14 | 10 |

| Compound 20 | 20 |

Data adapted from Wright, E. W., et al. (2015). Molecules, 20(1), 1433-1447.

Cellular Activity: Inhibition of AKT Phosphorylation

The inhibition of PI3K leads to a decrease in the phosphorylation of its downstream effector, AKT. Western blot analysis can be used to quantify this effect.

| Compound | Concentration (µM) | % Inhibition of p-AKT (S473) |

| ZSTK474 | 10 | ~80% |

| Compound 14 | 1 | ~75% |

| Compound 14 | 10 | >90% |

Data interpretation from Wright, E. W., et al. (2015). Molecules, 20(1), 1433-1447.[1][2]

PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for therapeutic intervention. The synthesized morpholinopyrimidine derivatives inhibit PI3K, thereby blocking the downstream signaling events.

Conclusion

This compound serves as an excellent chiral starting material for the synthesis of medicinally relevant compounds. The protocols and data presented here demonstrate a clear and efficient pathway to potent PI3K inhibitors, highlighting the utility of this building block in drug discovery and development, particularly in the field of oncology. The stereocenter is preserved throughout the synthesis, allowing for the creation of enantiomerically pure final compounds, which is often crucial for target-specific interactions and reduced off-target effects.

References

Synthetic Routes to Functionalized Morpholine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized morpholine derivatives, a crucial scaffold in medicinal chemistry. The morpholine ring is a prevalent feature in numerous FDA-approved drugs due to its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. The synthetic methods outlined below offer diverse strategies for accessing a wide range of substituted morpholines, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.

Asymmetric Hydrogenation of Unsaturated Morpholines

Asymmetric hydrogenation of dehydromorpholines is a powerful strategy for the synthesis of chiral 2-substituted morpholines, providing access to enantiopure compounds with high efficiency. This method is particularly valuable for creating stereocenters adjacent to the ring oxygen.

Data Presentation

| Entry | Substrate (R) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | 2-Phenylmorpholine | >99 | 92 |

| 2 | 4-Trifluoromethylphenyl | 2-(4-(Trifluoromethyl)phenyl)morpholine | >99 | 94 |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)morpholine | >99 | 94 |

| 4 | 2-Naphthyl | 2-(Naphthalen-2-yl)morpholine | >99 | 99 |

| 5 | 2-Thienyl | 2-(Thiophen-2-yl)morpholine | >99 | 91 |

Data summarized from a study on the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a bisphosphine-rhodium complex.[1]

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

-

Dehydromorpholine substrate (1.0 equiv)

-

[Rh(COD)₂]BF₄ (0.01 equiv)

-

Chiral bisphosphine ligand (e.g., (R)-MeO-BIPHEP) (0.011 equiv)

-

Dichloromethane (DCM), degassed

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a vial is charged with the dehydromorpholine substrate (0.2 mmol, 1.0 equiv), [Rh(COD)₂]BF₄ (1.0 mol%), and the chiral ligand (1.1 mol%).

-

The vial is sealed, removed from the glovebox, and 2.0 mL of degassed DCM is added via syringe.

-

The resulting solution is transferred to an autoclave.

-

The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm with hydrogen.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

After releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography on silica gel to afford the chiral morpholine product.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Experimental Workflow

Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.

Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines

This method provides a convergent and efficient route to unprotected, highly substituted morpholines from readily available starting materials.[2][3][4] The one-pot nature of this reaction makes it highly attractive for the rapid generation of compound libraries.

Data Presentation

| Entry | Amino Alcohol | Aldehyde | Diazomalonate | Product | Yield (%) |

| 1 | 2-Amino-2-methylpropan-1-ol | p-Tolualdehyde | Diethyl diazomalonate | Diethyl 2,2-dimethyl-6-(p-tolyl)morpholine-3,3-dicarboxylate | 65 |

| 2 | (±)-2-Aminobutan-1-ol | p-Tolualdehyde | Diethyl diazomalonate | Diethyl 2-ethyl-6-(p-tolyl)morpholine-3,3-dicarboxylate | 50 |

| 3 | (S)-2-Amino-3-methylbutan-1-ol | p-Tolualdehyde | Diethyl diazomalonate | Diethyl (2S)-2-isopropyl-6-(p-tolyl)morpholine-3,3-dicarboxylate | 47 |

| 4 | 2-Amino-2-methylpropan-1-ol | 1-Naphthaldehyde | Diethyl diazomalonate | Diethyl 2,2-dimethyl-6-(naphthalen-1-yl)morpholine-3,3-dicarboxylate | 71 |

| 5 | 2-Amino-2-methylpropan-1-ol | Cyclohexanecarbaldehyde | Diethyl diazomalonate | Diethyl 6-cyclohexyl-2,2-dimethylmorpholine-3,3-dicarboxylate | 55 |

Data summarized from a study on the copper-catalyzed three-component synthesis of morpholines.[3]

Experimental Protocol: General Procedure for Three-Component Synthesis

Materials:

-

Amino alcohol (2.0 equiv)

-

Aldehyde (1.5 equiv)

-

Diazomalonate (1.0 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

1,2-Dichloroethane (DCE)

-

Molecular sieves (4 Å)

Procedure:

-

To an oven-dried vial containing a stir bar is added the amino alcohol (0.2 mmol, 2.0 equiv) and powdered 4 Å molecular sieves.

-

The vial is sealed and 1,2-dichloroethane (1.0 mL) is added, followed by the aldehyde (0.15 mmol, 1.5 equiv).

-

The mixture is stirred at room temperature for 30 minutes.

-

Copper(I) iodide (0.005 mmol, 0.05 equiv) is added, followed by a solution of the diazomalonate (0.1 mmol, 1.0 equiv) in 1,2-dichloroethane (0.5 mL).

-

The reaction mixture is stirred at 60 °C for 12 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of celite, washing with dichloromethane.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield the functionalized morpholine.

Signaling Pathway Diagram

Caption: Proposed Catalytic Cycle for the Three-Component Synthesis.

Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate

This green and efficient two-step, one-pot protocol utilizes inexpensive and readily available starting materials to produce a variety of N-substituted morpholines.[5][6][7][8] The method is redox-neutral and scalable.

Data Presentation

| Entry | 1,2-Amino Alcohol | Product | Yield (%) |

| 1 | N-Benzylethanolamine | 4-Benzylmorpholine | 95 |

| 2 | 2-(Methylamino)ethanol | 4-Methylmorpholine | 88 |

| 3 | (R)-2-Phenylglycinol | (R)-2-Phenylmorpholine | 92 |

| 4 | (S)-Alaninol | (S)-3-Methylmorpholine | 90 |

| 5 | 2-(Cyclohexylamino)ethanol | 4-Cyclohexylmorpholine | 93 |

Yields are for the two-step, one-pot procedure.

Experimental Protocol: Two-Step, One-Pot Synthesis

Materials:

-

1,2-Amino alcohol (1.0 equiv)

-

Ethylene sulfate (1.05 equiv)

-

Acetonitrile (ACN)

-

Water

-

Potassium tert-butoxide (t-BuOK) (1.1 equiv)

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Step 1: Monoalkylation. To a reaction vessel is charged the 1,2-amino alcohol (1.0 equiv), acetonitrile, and water (e.g., 9:1 v/v).

-

Ethylene sulfate (1.05 equiv) is added, and the mixture is stirred at 40 °C for 12-24 hours, until the formation of the zwitterionic intermediate is complete (monitored by LCMS).

-

Step 2: Cyclization. The reaction mixture is cooled to room temperature, and 2-methyltetrahydrofuran is added.

-

Potassium tert-butoxide (1.1 equiv) is added portion-wise, maintaining the internal temperature below 30 °C.

-

The mixture is stirred at room temperature for 1-3 hours until cyclization is complete.

-

Water is added to quench the reaction and dissolve the inorganic salts.

-

The layers are separated, and the aqueous layer is extracted with 2-MeTHF.

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the morpholine product.

Logical Relationship Diagram

Caption: Two-Step, One-Pot Synthesis of N-Substituted Morpholines.

Palladium-Catalyzed Intramolecular Carboamination

This strategy allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[9] The key step is a palladium-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative.

Data Presentation

| Entry | Substrate (R) | Aryl Bromide (R¹) | Product | Yield (%) |

| 1 | Isopropyl | Bromobenzene | (3S,5S)-5-Isopropyl-3-phenylmorpholine | 66 |

| 2 | Benzyl | 4-Bromotoluene | (3S,5S)-5-Benzyl-3-(p-tolyl)morpholine | 61 |

| 3 | Isopropyl | 4-Bromoanisole | (3S,5S)-5-Isopropyl-3-(4-methoxyphenyl)morpholine | 58 |

| 4 | Phenyl | Bromobenzene | (3S,5R)-3,5-Diphenylmorpholine | 64 |

| 5 | Isopropyl | 2-Bromonaphthalene | (3S,5S)-5-Isopropyl-3-(naphthalen-2-yl)morpholine | 46 |

All products were formed with >20:1 diastereomeric ratio.[9]

Experimental Protocol: Pd-Catalyzed Carboamination

Materials:

-

O-Allyl ethanolamine substrate (1.0 equiv)

-

Aryl bromide (2.0 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Tri(2-furyl)phosphine (P(2-furyl)₃) (0.08 equiv)

-

Toluene, anhydrous

Procedure:

-

A Schlenk tube is charged with Pd(OAc)₂ (0.02 equiv), P(2-furyl)₃ (0.08 equiv), and NaOtBu (2.0 equiv).

-

The tube is evacuated and backfilled with nitrogen.

-